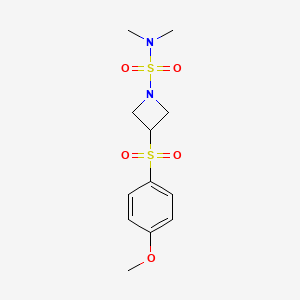

3-((4-methoxyphenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

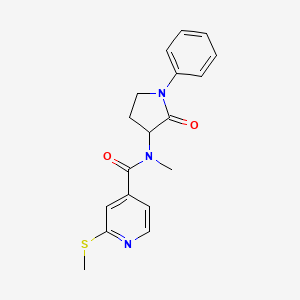

The compound “3-((4-methoxyphenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide” is a complex organic molecule. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and an azetidine ring (a four-membered ring containing three carbon atoms and one nitrogen atom). The exact properties and functions of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. The presence of the azetidine ring, sulfonyl group, and methoxyphenyl group would likely contribute to its three-dimensional structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of their functional groups. For example, sulfonyl groups can participate in substitution reactions, and azetidine rings can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, and the azetidine ring could influence its reactivity .科学的研究の応用

Antitumor Activity of Sulfonamides

Sulfonamide-focused libraries have been evaluated for antitumor activities, revealing potent cell cycle inhibitors. For instance, certain compounds have been identified for their ability to disrupt tubulin polymerization and cause accumulation in various phases of the cancer cell cycle, leading to antiproliferative effects. These findings underscore the role of sulfonamides in cancer treatment research, particularly in identifying new oncolytic molecules (Owa et al., 2002).

Enzyme Inhibition by Sulfonamides

Sulfonamide derivatives have been synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These studies demonstrate the potential of sulfonamide compounds in designing new inhibitors for treating conditions like glaucoma, epilepsy, and Alzheimer's disease, offering insights into their low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Catalytic Applications of Sulfonamides

Research on cationic palladium complexes with phosphine sulfonamide ligands showcases the application of sulfonamides in catalysis, particularly in ethylene oligomerization. These complexes demonstrate how sulfonamide-based ligands can influence catalytic activity and selectivity, providing a foundation for the development of new catalytic processes (张延路 et al., 2014).

Antimicrobial and Antifungal Applications

Sulfonamide compounds have been synthesized with the aim of exploring their bactericidal and fungicidal activities. The research into novel 2-pyridones containing a sulfonamide moiety has highlighted the potential of these compounds in developing new antimicrobial agents, further expanding the utility of sulfonamides in addressing various infectious diseases (El-Mariah & Nassar, 2008).

Drug Design and Development

The design of sulfonamide drugs for the treatment of diabetes and its complications showcases the broad therapeutic potential of sulfonamide group-containing compounds. These compounds have been linked to the inhibition and activation of enzymes and receptors involved in glucose metabolism and insulin signaling, highlighting their significance in the development of treatments for metabolic disorders (Chen et al., 2012).

特性

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S2/c1-13(2)21(17,18)14-8-12(9-14)20(15,16)11-6-4-10(19-3)5-7-11/h4-7,12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVMKLNAFBCSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-methoxyphenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

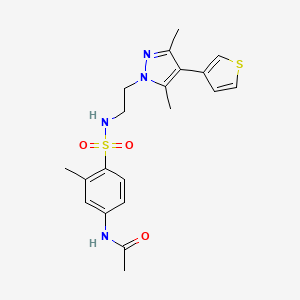

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)

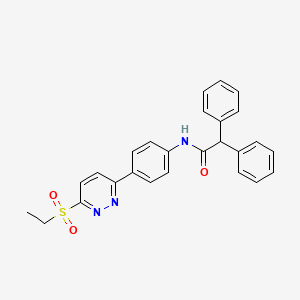

![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)